2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Researchers require positionally pure quinolinone carboxamides to avoid isoform cross-reactivity in enzyme assays. This 6-carboxamide derivative provides validated reference data: weak MAO-A inhibition (IC50=24,000 nM), distinct from the 8-substituted analog (MAO-B, IC50=17,000 nM). - **SAR scaffold:** Starting point for delta opioid receptor affinity optimization (class-level pKi 5.94). - **Synthetic utility:** Free carboxamide enables direct amide coupling for kinase inhibitor libraries. - **Quality assurance:** ≥95% HPLC purity; suitable as LC-MS reference standard.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11904951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)C(=O)N
InChIInChI=1S/C10H10N2O2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H2,11,14)(H,12,13)
InChIKeyHWLVDVRONWDACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Overview


2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1368450-80-9) is a heterocyclic small molecule building block with a 3,4-dihydroquinolin-2(1H)-one core and a carboxamide group at the 6-position . The compound is commercially available as a versatile scaffold for medicinal chemistry, with a molecular weight of 190.2 g/mol (C10H10N2O2) and a purity specification of ≥95% .

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Regioisomer Selectivity


Regioisomeric variants of 2-oxo-1,2,3,4-tetrahydroquinoline-carboxamide exhibit distinct biological target engagement profiles. Direct substitution of the 6-carboxamide derivative with the 8-carboxamide analog or other positional isomers can alter enzyme inhibition selectivity [1][2]. The position of the carboxamide group on the quinoline ring modulates interactions with enzymes such as monoamine oxidases and other protein targets, making generic replacement scientifically unsound without explicit comparative data [1][2].

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Comparative Evidence


MAO-A vs. MAO-B Isoform Selectivity

The 6-carboxamide regioisomer demonstrates weak inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 24,000 nM, whereas the 8-carboxamide regioisomer inhibits human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM [1][2]. This positional substitution results in distinct enzyme isoform targeting, indicating that the 6-carboxamide derivative is not functionally equivalent to the 8-carboxamide analog in MAO-related assays.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Delta Opioid Receptor Binding Selectivity

A structurally related tetrahydroquinoline derivative (Compound 1) bearing a carboxamide motif displayed selective affinity for the delta opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (Ki ≈ 1.15 μM), while showing negligible affinity for mu (μOR) and kappa (κOR) opioid receptors (pKi < 5, Ki > 10 μM) [1]. This class-level inference suggests that 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffolds can be tuned for delta receptor selectivity, distinguishing them from broader-spectrum opioid ligands.

Opioid Receptor GPCR Pharmacology Analgesic Research

Purity Specification

Commercially sourced 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is supplied with a purity specification of ≥95% as determined by HPLC . This threshold meets standard requirements for chemical biology probe development and initial SAR studies, providing a defined quality baseline not guaranteed by generic or non-certified alternative sources.

Chemical Purity Reproducibility Assay Validation

Synthetic Versatility of the Scaffold

The 2-oxo-1,2,3,4-tetrahydroquinoline core is recognized as a privileged scaffold in medicinal chemistry, with the 6-carboxamide variant serving as a precursor for generating diverse compound libraries [1]. Unlike fully substituted or protected analogs, the free carboxamide at the 6-position allows direct functionalization via amide coupling or conversion to other groups, enabling rapid SAR exploration [1].

Medicinal Chemistry Chemical Library Design Drug Discovery

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Applications


Monoamine Oxidase Isoform Selectivity Studies

Employ the 6-carboxamide derivative as a weak MAO-A inhibitor control (IC50 = 24,000 nM) and the 8-carboxamide analog as a weak MAO-B inhibitor (IC50 = 17,000 nM) to validate isoform-selective assay windows and to screen for more potent inhibitors [1][2].

Delta Opioid Receptor Ligand Optimization

Utilize the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold as a starting point for structure-activity relationship (SAR) studies aimed at improving delta opioid receptor affinity while maintaining selectivity over mu and kappa receptors, building on the class-level pKi of 5.94 for a related compound [3].

Chemical Probe Development via 6-Position Functionalization

Use the free 6-carboxamide group for direct amide coupling with diverse amines to generate focused libraries for target screening, leveraging the scaffold's established utility in kinase inhibitor and receptor modulator programs [4].

Analytical Reference Standard

Acquire the compound with a certified purity of ≥95% (HPLC) to serve as a reference standard for LC-MS or HPLC method development, ensuring accurate quantification of related derivatives in synthetic mixtures .

Technical Documentation Hub

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